

Application Notes and Protocols for N-Alkylation using Oxan-4-ylmethyl Methanesulfonate

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Compound of Interest

Compound Name: Oxan-4-ylmethyl
methanesulfonate

Cat. No.: B1283426

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Introduction

N-alkylation is a fundamental transformation in organic synthesis, crucial for the construction of a vast array of pharmaceuticals and biologically active compounds. The introduction of alkyl groups to nitrogen-containing scaffolds can significantly modulate their pharmacological properties, including potency, selectivity, and pharmacokinetic profiles. **Oxan-4-ylmethyl methanesulfonate** is a valuable alkylating agent for introducing the tetrahydropyranylmethyl moiety, a common structural motif in medicinal chemistry that can enhance aqueous solubility and introduce a non-aromatic cyclic system.

This document provides a generalized protocol for the N-alkylation of primary and secondary amines using **oxan-4-ylmethyl methanesulfonate**. Due to a lack of specific literature precedents for this exact reagent, the following protocols are based on established general methodologies for N-alkylation reactions with other alkyl methanesulfonates and halides. Researchers are advised to optimize these conditions for their specific substrates.

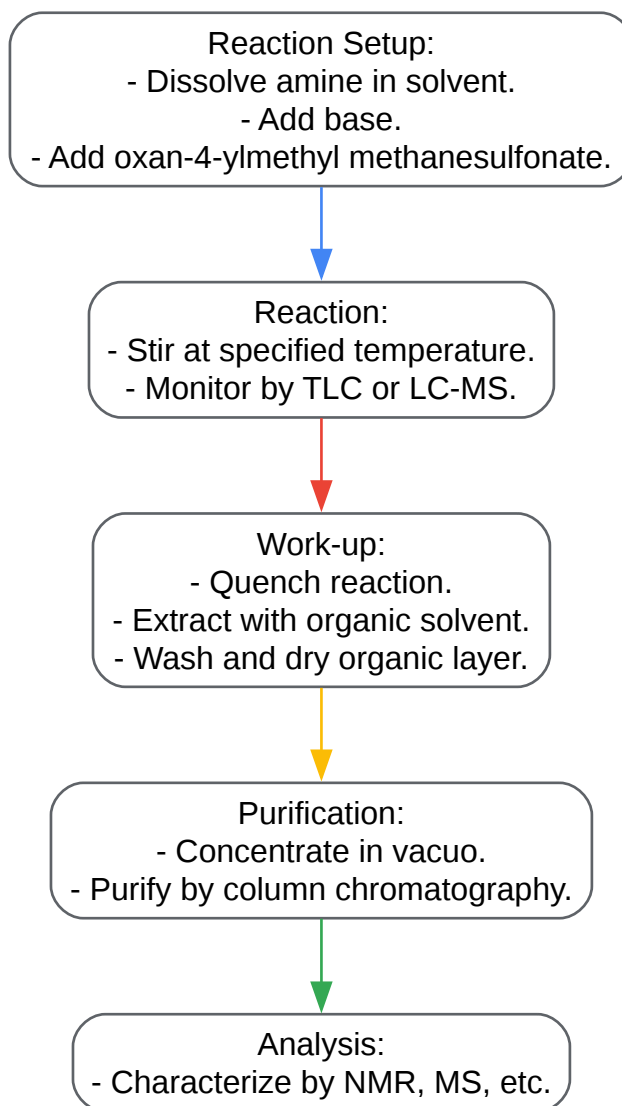
Reaction Principle

The N-alkylation reaction proceeds via a nucleophilic substitution mechanism (S_N2). A base is employed to deprotonate the amine substrate, increasing its nucleophilicity. The resulting anion

then attacks the electrophilic carbon of **oxan-4-ylmethyl methanesulfonate**, displacing the methanesulfonate leaving group to form the N-alkylated product.

Mandatory Visualizations

Caption: General mechanism of amine N-alkylation.



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Caption: A typical experimental workflow for N-alkylation.

Experimental Protocols

General Protocol for N-Alkylation of a Primary or Secondary Amine

This protocol is a representative example and may require optimization for specific substrates.

Materials:

- Primary or secondary amine (1.0 eq)
- **Oxan-4-ylmethyl methanesulfonate** (1.0 - 1.2 eq)
- Base (e.g., K_2CO_3 , CS_2CO_3 , or DIPEA) (1.5 - 3.0 eq)
- Anhydrous solvent (e.g., DMF, Acetonitrile, or THF)
- Deionized water
- Organic solvent for extraction (e.g., Ethyl acetate, Dichloromethane)
- Brine
- Anhydrous sodium sulfate or magnesium sulfate
- Silica gel for chromatography

Procedure:

- To a round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon), add the primary or secondary amine (1.0 eq).
- Dissolve the amine in an anhydrous solvent (e.g., DMF or Acetonitrile) to a concentration of 0.1-0.5 M.
- Add the base (e.g., K_2CO_3 , 2.0 eq) to the stirred solution.
- Stir the mixture at room temperature for 15-30 minutes.
- Add **oxan-4-ylmethyl methanesulfonate** (1.1 eq) dropwise to the suspension.

- Heat the reaction mixture to a temperature between 50-80 °C.
- Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction time can vary from 4 to 24 hours.
- Upon completion, cool the reaction mixture to room temperature.
- If a solid base was used, filter the mixture to remove the inorganic salts.
- Dilute the filtrate with water and extract the product with an organic solvent (e.g., Ethyl acetate, 3 x 20 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated product.

Data Presentation

The following tables provide a template for summarizing reaction conditions and can be populated with experimental data as it is generated.

Table 1: Reaction Conditions for N-Alkylation with **Oxan-4-ylmethyl Methanesulfonate**

| Entry | Amine Substrate | Base (eq) | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|-------|-------------------------|--|---------|------------------|----------|--------------------|
| 1 | (Example) Aniline | K ₂ CO ₃ (2.0) | DMF | 60 | 12 | Data not available |
| 2 | (Example) Piperidine | Cs ₂ CO ₃ (1.5) | ACN | 80 | 8 | Data not available |
| 3 | (Example) Morpholine | DIPEA (3.0) | THF | 50 | 24 | Data not available |

Table 2: Substrate Scope and Yields

| Entry | Amine Substrate | Product Structure | Isolated Yield (%) |
|-------|-----------------|----------------------|---------------------|
| 1 | Name of Amine | Structure of Product | Experimental Result |
| 2 | Name of Amine | Structure of Product | Experimental Result |
| 3 | Name of Amine | Structure of Product | Experimental Result |

Disclaimer: The provided protocols and data tables are intended as a general guide. The reaction conditions for the N-alkylation using **oxan-4-ylmethyl methanesulfonate** have not been extensively reported in the peer-reviewed literature. Therefore, optimization of the base, solvent, temperature, and reaction time will be necessary to achieve optimal results for a specific amine substrate. It is strongly recommended to perform small-scale test reactions to determine the ideal conditions before proceeding to a larger scale. Always follow appropriate laboratory safety procedures when handling chemicals.

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